

A Guide to Inter-laboratory Comparisons of Dithiocarbamate Analysis

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Compound of Interest

Compound Name: *Potassium N-cyanodithiocarbamate*

CAS No.: *57116-50-4*

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For researchers, scientists, and drug development professionals, accurate and reliable analysis of dithiocarbamate residues is crucial for ensuring food safety and regulatory compliance. This guide provides a comparative overview of analytical methodologies based on data from inter-laboratory proficiency tests (PTs), offering insights into method performance and experimental protocols.

Dithiocarbamates, a class of fungicides widely used in agriculture, are typically analyzed as a group, with results expressed as carbon disulfide (CS₂). This is due to their instability and the complexity of analyzing individual compounds. Inter-laboratory comparisons, such as proficiency tests, are essential for evaluating and harmonizing the analytical methods used by different laboratories. These tests involve distributing a homogeneous, spiked sample to multiple laboratories for analysis, providing a benchmark for performance.

Comparative Analysis of Methodologies

The primary method for dithiocarbamate analysis involves the acid hydrolysis of the sample to release carbon disulfide (CS₂), which is then quantified. However, variations in the specific

techniques employed can influence the results. Proficiency tests organized by bodies such as TestQual and FAPAS provide valuable data for comparing these methods.

A key distinction in methodologies lies in the final determination step. A 2008 European Proficiency Test (EUPT-SRM3) on carrots highlighted a significant difference in the median values obtained by laboratories using spectrophotometric methods versus those employing gas chromatography (GC)-based methods. This underscores the importance of the chosen analytical technique on the final reported concentration.

Table 1: Summary of Analytical Techniques from TestQual Proficiency Test 92 (Potato Matrix)[1]

Analytical Technique	Number of Laboratories
Gas Chromatography (GC)	Not specified
Other/Not Specified	15 participating laboratories

Note: The TestQual report for PT 92 indicated that the assigned concentration value was calculated by consensus among the fifteen participating laboratories, but did not provide a detailed breakdown of the specific analytical techniques used by each. The EUPT-SRM3 report provides a clearer distinction between methods.

Table 2: Performance in FAPAS Proficiency Tests for Dithiocarbamates[2]

PT Reference	Matrix	Homogeneity Mean (µg/kg)	Assigned Value (µg/kg)	% of
Participants with $ z \leq 2$:---	:---	:---	:---
19320	Lettuce	497	533	80%
19308	Pear	177	107	64%
19296	Parsley	980	426	74%
19276	Lettuce	487	611	76%
19256	Lettuce	612	655	84%
19236	Parsley	471	386	66%

The percentage of participants with a z-score of $|z| \leq 2$ provides an indication of the overall performance and the difficulty of the analysis for a given matrix.[2] For the dithiocarbamate PTs shown, this ranged from 64% to 84%, suggesting that the analysis can be challenging.[2]

Experimental Protocols

The following sections detail the typical experimental protocols employed in proficiency tests for dithiocarbamate analysis, from sample preparation to analytical determination.

Sample Preparation for Proficiency Tests

The preparation of homogeneous and stable test materials is a critical first step in any inter-laboratory comparison. A common procedure is as follows:

- Matrix Selection: A suitable food matrix, such as potatoes or lettuce, is selected.[1][3]
- Spiking: The matrix is spiked with a known concentration of a dithiocarbamate standard, such as Thiram.[1]
- Homogenization: The spiked matrix is then cryogenically homogenized to ensure a uniform distribution of the analyte. For example, the material can be submerged in liquid nitrogen and then ground into a fine powder.[1]
- Packaging and Storage: The homogenized material is packaged into individual containers and stored frozen (-20°C) until distribution to participating laboratories.[2]

Analytical Procedure: Acid Hydrolysis to Carbon Disulfide

The most common method for the analysis of dithiocarbamate residues involves the strong acid digestion of the sample to liberate carbon disulfide (CS₂).[2]

- Extraction: A representative portion of the sample is weighed into a reaction vessel.
- Hydrolysis: An acidic solution, typically containing stannous chloride (SnCl₂) in hydrochloric acid (HCl), is added to the sample. The vessel is sealed and heated (e.g., in a water bath at 80°C) to facilitate the conversion of dithiocarbamates to CS₂. [4][5]
- CS₂ Trapping: The volatile CS₂ is trapped in an organic solvent, such as isooctane, which is added to the reaction vessel.[4][5]
- Analysis: The isooctane layer containing the CS₂ is then analyzed by a suitable technique.

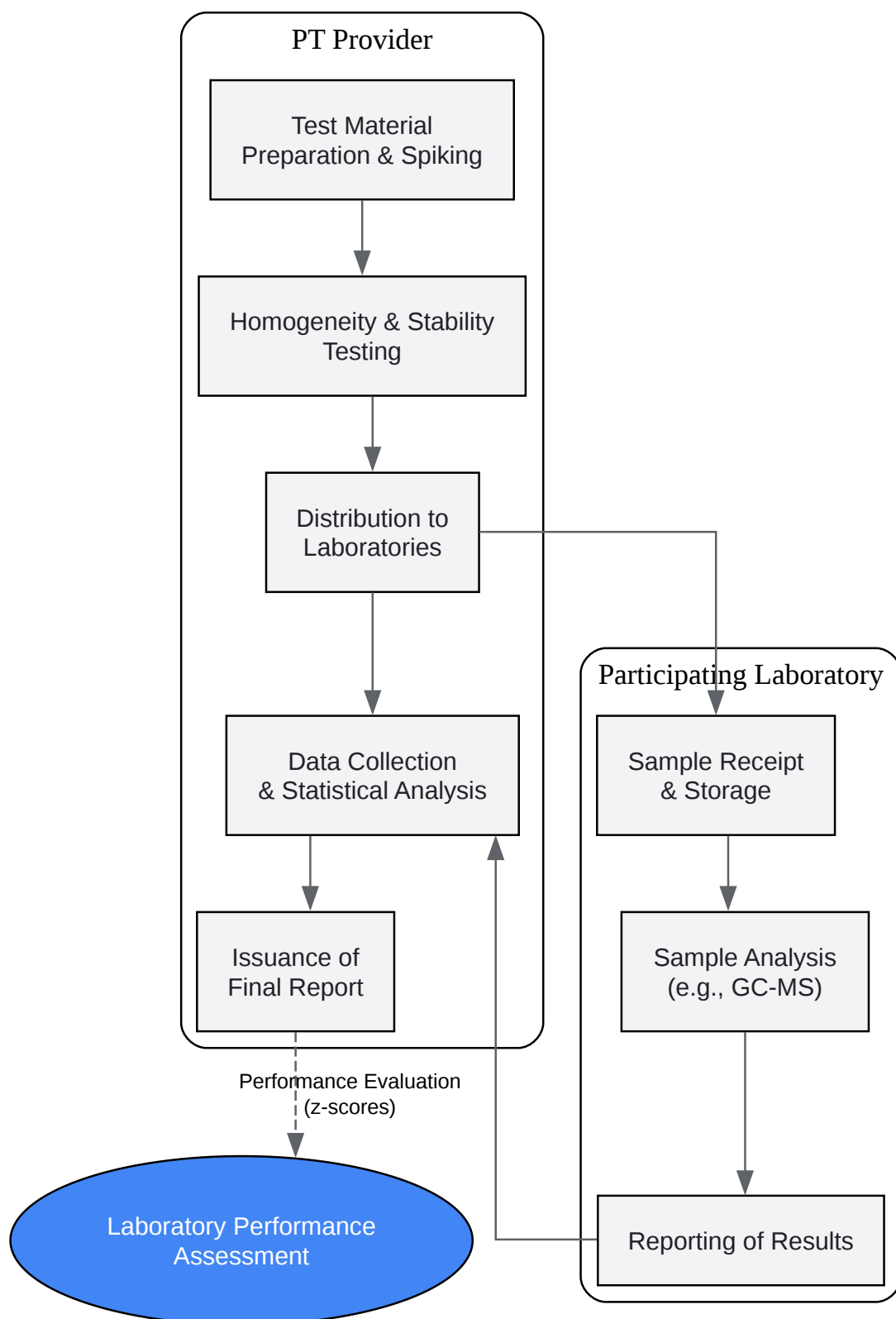
Determinative Analysis Techniques

- Gas Chromatography (GC): This is a widely used technique for the separation and quantification of CS₂. Various detectors can be employed, including:

- Mass Spectrometry (MS): Provides high selectivity and sensitivity.
- Electron Capture Detector (ECD): A sensitive detector for halogenated compounds, but can also be used for sulfur-containing compounds like CS₂.
- Flame Photometric Detector (FPD): Specific for sulfur and phosphorus-containing compounds.
- Spectrophotometry: This colorimetric method involves the reaction of CS₂ with a chromogenic reagent, and the resulting color intensity is measured to determine the concentration. While historically used, GC-based methods are now more common.[\[6\]](#)

Workflow and Data Evaluation in Proficiency Testing

The process of an inter-laboratory comparison for dithiocarbamate analysis follows a structured workflow, from the initial distribution of test materials to the final evaluation of laboratory performance.



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Proficiency Testing Workflow for Dithiocarbamate Analysis.

Statistical Evaluation

The performance of each participating laboratory is typically assessed using z-scores. The z-score indicates how far a laboratory's result deviates from the assigned value, which is determined by consensus from the participants' results.^[1]

- $|z| \leq 2$: Satisfactory performance
- $2 < |z| < 3$: Questionable performance
- $|z| \geq 3$: Unsatisfactory performance

This statistical evaluation allows laboratories to benchmark their performance against their peers and identify potential areas for improvement in their analytical methods.

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